4-(3-Aminopyrrolidin-1-yl)-6-propan-2-ylpyrimidin-2-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-(3-Aminopyrrolidin-1-yl)-6-propan-2-ylpyrimidin-2-amine is a compound that features a pyrrolidine ring and a pyrimidine ring. These structures are significant in medicinal chemistry due to their biological activity and potential therapeutic applications. The pyrrolidine ring is known for its versatility and ability to interact with various biological targets, while the pyrimidine ring is a common scaffold in many bioactive molecules .
Preparation Methods
The synthesis of 4-(3-Aminopyrrolidin-1-yl)-6-propan-2-ylpyrimidin-2-amine can be achieved through several synthetic routes. One common method involves the Suzuki–Miyaura coupling reaction, which is widely used for forming carbon-carbon bonds. This reaction typically employs boron reagents and palladium catalysts under mild conditions . Another approach involves the nucleophilic substitution of preformed pyrrolidine rings, which can be functionalized to introduce the desired substituents .
Chemical Reactions Analysis
4-(3-Aminopyrrolidin-1-yl)-6-propan-2-ylpyrimidin-2-amine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions are common, where the amino group can be replaced by other nucleophiles under appropriate conditions
Scientific Research Applications
This compound has several scientific research applications:
Chemistry: It serves as a building block for synthesizing more complex molecules.
Biology: It is used in the study of enzyme interactions and protein binding due to its ability to form stable complexes with biological macromolecules.
Medicine: It has potential therapeutic applications in treating various diseases, including cancer and neurodegenerative disorders, due to its bioactive properties
Industry: It is used in the development of new materials and as a catalyst in various industrial processes.
Mechanism of Action
The mechanism of action of 4-(3-Aminopyrrolidin-1-yl)-6-propan-2-ylpyrimidin-2-amine involves its interaction with specific molecular targets, such as enzymes and receptors. The pyrrolidine ring enhances its binding affinity to these targets, while the pyrimidine ring contributes to its stability and bioactivity. This compound can modulate various biological pathways, including those involved in cell proliferation and apoptosis .
Comparison with Similar Compounds
Similar compounds include pyrrolidine derivatives and pyrimidine-based molecules. Compared to other pyrrolidine derivatives, 4-(3-Aminopyrrolidin-1-yl)-6-propan-2-ylpyrimidin-2-amine exhibits unique properties due to the presence of both pyrrolidine and pyrimidine rings. This dual-ring structure enhances its biological activity and makes it a valuable compound in medicinal chemistry .
Properties
IUPAC Name |
4-(3-aminopyrrolidin-1-yl)-6-propan-2-ylpyrimidin-2-amine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H19N5/c1-7(2)9-5-10(15-11(13)14-9)16-4-3-8(12)6-16/h5,7-8H,3-4,6,12H2,1-2H3,(H2,13,14,15) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
COOGVHJHSCBOQT-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=CC(=NC(=N1)N)N2CCC(C2)N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H19N5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
221.30 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.